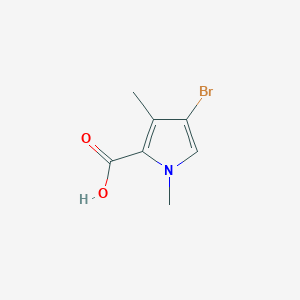
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a bromine atom, two methyl groups, and a carboxylic acid functional group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1,3-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1,3-dimethyl-1H-pyrrole-2-carboxylic acid, while oxidation may produce this compound derivatives with additional functional groups .
Applications De Recherche Scientifique
4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biological Studies: Researchers use it to study the interactions of pyrrole derivatives with biological targets, aiding in the development of new drugs and therapies
Mécanisme D'action
The mechanism of action of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group can form bonds with various biological molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks one methyl group compared to 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and carboxylic acid functional groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C7H8BrNO2 |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
4-bromo-1,3-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2/c1-4-5(8)3-9(2)6(4)7(10)11/h3H,1-2H3,(H,10,11) |
Clé InChI |
SCNOCUAKNJFPMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=C1Br)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


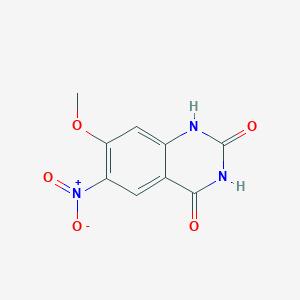
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)


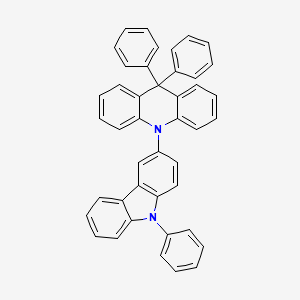

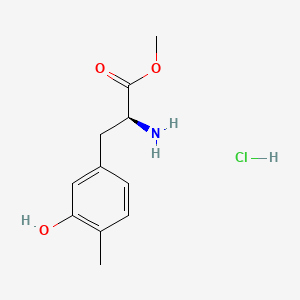
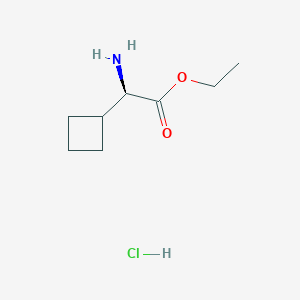

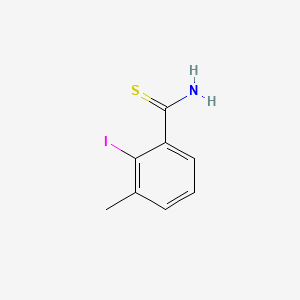
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)
